(2Z)-6-chloro-N-[(oxolan-2-yl)methyl]-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide
CAS No.: 1327170-09-1
Cat. No.: VC11835760
Molecular Formula: C22H18ClF3N2O3
Molecular Weight: 450.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1327170-09-1 |
|---|---|
| Molecular Formula | C22H18ClF3N2O3 |
| Molecular Weight | 450.8 g/mol |
| IUPAC Name | 6-chloro-N-(oxolan-2-ylmethyl)-2-[4-(trifluoromethyl)phenyl]iminochromene-3-carboxamide |
| Standard InChI | InChI=1S/C22H18ClF3N2O3/c23-15-5-8-19-13(10-15)11-18(20(29)27-12-17-2-1-9-30-17)21(31-19)28-16-6-3-14(4-7-16)22(24,25)26/h3-8,10-11,17H,1-2,9,12H2,(H,27,29) |
| Standard InChI Key | VDOLYKDMJWBFIO-UHFFFAOYSA-N |
| SMILES | C1CC(OC1)CNC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=NC4=CC=C(C=C4)C(F)(F)F |
| Canonical SMILES | C1CC(OC1)CNC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=NC4=CC=C(C=C4)C(F)(F)F |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound features a 2H-chromene core (benzopyran) substituted at three critical positions:
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Position 6: A chlorine atom, which enhances electron-withdrawing effects and influences reactivity .
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Position 3: A carboxamide group (-CONH-) linked to a tetrahydrofuran (oxolan-2-yl)methyl moiety, potentially improving solubility and bioavailability .
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Position 2: A (Z)-configured imino group (-N=) bonded to a 4-(trifluoromethyl)phenyl ring, introducing steric bulk and hydrophobic interactions .
The Z-configuration at the imino group dictates spatial orientation, which may influence molecular recognition in biological systems.
Physicochemical Properties
Key properties derived from analogous chromene derivatives include:
Synthesis and Structural Modification
Synthetic Pathways
The synthesis of this compound likely follows multi-step protocols similar to those for related chromene-3-carboxamides :
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Chromene Core Formation: Baylis-Hillman adducts are condensed with salicylaldehyde derivatives to construct the 2H-chromene skeleton .
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Chlorination: Electrophilic aromatic substitution introduces the chlorine atom at position 6 .
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Carboxamide Installation: Coupling the chromene-3-carboxylic acid intermediate with (oxolan-2-yl)methylamine using carbodiimide reagents (e.g., DCC) .
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Imino Group Functionalization: Condensation with 4-(trifluoromethyl)aniline under acidic or thermal conditions to form the (Z)-imino configuration .
Structural Analogues and SAR Insights
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6-Substituents: Chlorine at position 6 enhances electrophilic reactivity and antimicrobial potency compared to unsubstituted chromenes .
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3-Carboxamide Modifications: The oxolan-2-ylmethyl group may improve membrane permeability, as seen in analogues with tetrahydrofuran moieties.
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2-Imino Groups: Trifluoromethylphenyl substitution increases hydrophobic interactions with protein targets, as observed in P2Y6 receptor antagonists .
Spectroscopic Characterization
Data from related chromene-carboxamides suggest the following spectral signatures:
| Technique | Key Features |
|---|---|
| IR Spectroscopy | - C=O stretch (amide I) at ~1660 cm⁻¹ - N-H stretch at ~3385 cm⁻¹ |
| ¹H NMR | - Aromatic protons (δ 6.8–8.2 ppm) - Oxolan methylene (δ 3.5–4.0 ppm) |
| ¹³C NMR | - Carbonyl carbon (δ ~165 ppm) - CF₃ signal (δ ~120 ppm, q, J = 288 Hz) |
| MS | Molecular ion peak at m/z 451.85 (M⁺) |
Biological Activities and Mechanisms
Anticancer Activity
Chromene derivatives interfere with cell cycle progression and induce apoptosis in cancer cells . The trifluoromethylphenyl group in this compound may potentiate interactions with kinase domains or DNA topoisomerases .
Anti-Inflammatory and Receptor Modulation
2H-chromenes act as antagonists for purinergic receptors (e.g., P2Y6R), modulating inflammatory responses . The imino group’s geometry (Z-configuration) is critical for receptor binding affinity.
Applications and Future Directions
Therapeutic Development
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Antimicrobial Agents: Structural optimization to improve gram-negative coverage.
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Targeted Cancer Therapies: Conjugation with fluorophores for theranostic applications .
Material Science
Chromene derivatives serve as fluorescent probes due to their rigid, conjugated systems . The trifluoromethyl group could enhance photostability for imaging applications.
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